molecular formula C13H17BClFO2 B6304297 2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester CAS No. 2121512-28-3

2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester

Cat. No.: B6304297
CAS No.: 2121512-28-3
M. Wt: 270.54 g/mol
InChI Key: NQXLWNXASYGONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as stereospecific functionalization and transformation . This process involves the transformation of the boronic ester moiety into other functional groups, which is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Biochemical Pathways

The compound affects a range of biochemical pathways. Organoboron compounds, such as this one, are of significant utility in asymmetric synthesis . Their subsequent transformations into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that boronic esters, in general, are usually bench stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .

Result of Action

The result of the compound’s action is the formation of new bonds at stereogenic centres, leading to the creation of diverse molecules with high enantioselectivity . For example, protodeboronation using a radical approach has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .

Action Environment

The action of the compound can be influenced by environmental factors. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . The increased stability also rises new challenges, considering the removal of the boron moiety at the end of a sequence if required .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chloro and fluoro substituents.

    4-Fluorophenylboronic Acid Pinacol Ester: Similar but lacks the chloro and methyl substituents.

    2-Chloro-6-methylphenylboronic Acid Pinacol Ester: Similar but lacks the fluoro substituent.

Uniqueness

2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and selectivity in chemical reactions . These substituents can also affect the compound’s physical properties, such as solubility and stability .

Properties

IUPAC Name

2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO2/c1-8-6-9(16)7-10(15)11(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXLWNXASYGONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137084
Record name 1,3,2-Dioxaborolane, 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-28-3
Record name 1,3,2-Dioxaborolane, 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.